Cheirolin

Description

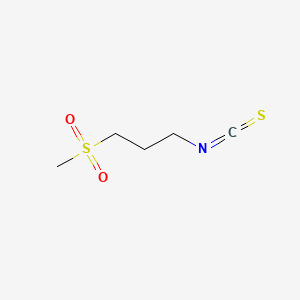

has Nrf2-inducing activity; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198517 | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-34-0 | |

| Record name | Cheirolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cheirolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHEIROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cheirolin's Mechanism of Action in the Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cheirolin, an isothiocyanate found in cruciferous plants, is emerging as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, playing a pivotal role in the prevention and mitigation of various diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound activates the Nrf2 pathway, supported by available data, detailed experimental protocols, and visual diagrams of the signaling cascades and workflows. While specific quantitative data for this compound remains an area of active research, this guide consolidates current knowledge, drawing parallels with the well-studied isothiocyanate, sulforaphane, to offer a comprehensive resource for the scientific community.

Introduction to the Nrf2 Pathway

The Nrf2 pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1]. This rapid turnover keeps Nrf2 levels low. In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[1]. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1]. The subsequent transcription of these genes leads to the production of a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.

This compound's Core Mechanism of Action in Nrf2 Activation

This compound, as an isothiocyanate, activates the Nrf2 pathway through a mechanism shared with other compounds in its class, most notably sulforaphane. The core of this mechanism involves the interaction of this compound with Keap1, leading to the stabilization and nuclear translocation of Nrf2.

Induction of Nrf2 Nuclear Translocation

Studies have demonstrated that this compound significantly induces the nuclear translocation of Nrf2[2]. This is a key initiating step in the activation of the Nrf2 pathway. The increase in nuclear Nrf2 levels is a direct consequence of its stabilization and reduced degradation in the cytoplasm.

Upregulation of Nrf2 Target Genes

Following its translocation to the nucleus, Nrf2 activates the transcription of its target genes. Research has confirmed that treatment with this compound leads to a significant increase in the mRNA and protein levels of key Nrf2-dependent genes, including heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS)[2]. These enzymes play crucial roles in cellular defense:

-

Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties[3].

-

γ-Glutamylcysteine Synthetase (γGCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.

Potency and Comparative Efficacy

While detailed dose-response data for this compound are not extensively available, studies indicate that this compound exhibits a similar potency to the well-characterized Nrf2 activator, sulforaphane, in inducing Nrf2-dependent gene expression[2]. This suggests that this compound is a potent activator of this protective pathway.

Potential Involvement of the ERK Signaling Pathway

Emerging evidence suggests that the induction of Nrf2 by this compound may be mediated through an extracellular signal-related kinase (ERK)-dependent signal-transduction pathway[2]. The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is known to be involved in the regulation of Nrf2 activity[4][5][6]. Phosphorylation of Nrf2 by kinases such as ERK can facilitate its nuclear translocation and enhance its transcriptional activity[6].

Quantitative Data Summary

As of the latest available research, specific quantitative data on this compound's activity, such as IC50 values for Nrf2 activation or precise fold-change induction of target genes, are limited in publicly accessible literature. The primary findings are qualitative, confirming significant induction. For comparative purposes, data for the related isothiocyanate, sulforaphane, are often referenced to indicate the expected potency.

| Compound | Target/Assay | Cell Line | Observed Effect | Reference |

| This compound | Nrf2 Nuclear Translocation | NIH3T3 fibroblasts | Significant induction | [2] |

| This compound | HO-1 mRNA and protein levels | NIH3T3 fibroblasts | Significant increase | [2] |

| This compound | γGCS mRNA and protein levels | NIH3T3 fibroblasts | Significant increase | [2] |

| This compound | Nrf2-dependent gene expression | NIH3T3 fibroblasts | Potency similar to sulforaphane | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effect of this compound on the Nrf2 pathway. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Western Blot for Nrf2 Nuclear Translocation

This protocol details the detection of Nrf2 in nuclear extracts, a direct measure of its activation.

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3 fibroblasts) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it in a nuclear extraction buffer.

-

Centrifuge to remove nuclear debris and collect the supernatant (nuclear extract).

-

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to a nuclear loading control, such as Lamin B1 or PARP-1.

Real-Time Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol is for quantifying the mRNA levels of Nrf2 target genes such as HO-1 and NQO1.

-

Cell Culture and Treatment: Treat cells with this compound as described in the Western blot protocol.

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

-

Plasmid Transfection:

-

Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Allow the cells to express the plasmids for 24-48 hours.

-

-

Cell Treatment: Treat the transfected cells with this compound or a vehicle control for a specified duration.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 pathway by disrupting the Keap1-Nrf2 complex.

Experimental Workflow for Assessing Nrf2 Activation

Caption: A typical workflow for investigating this compound's effect on the Nrf2 pathway.

Crosstalk between Nrf2 and NF-κB Pathways

References

- 1. Insight into Nrf2: a bibliometric and visual analysis from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid Phenethyl Ester in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxyresveratrol abrogates oxidative stress by activating ERK-Nrf2 pathway in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

The Biological Activities of Cheirolin Isothiocyanate: A Technical Guide for Researchers

An In-depth Examination of the Anticancer, Anti-inflammatory, and Antimicrobial Properties of a Promising Natural Compound

Abstract

Cheirolin, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, summarizing key signaling pathways and presenting available quantitative data. Furthermore, this guide offers detailed experimental protocols for researchers and drug development professionals to investigate the multifaceted effects of this compound.

Introduction

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[1] Numerous studies have highlighted the potent chemopreventive and therapeutic properties of various ITCs.[2] this compound, with its characteristic methylsulfonylpropyl functional group, is a member of this family and has demonstrated a range of biological effects. This document aims to consolidate the current understanding of this compound's bioactivity, providing a valuable resource for researchers exploring its potential as a novel therapeutic agent.

Anticancer Activity

The anticancer properties of isothiocyanates are well-documented, and while specific quantitative data for this compound is limited, studies on related ITCs provide significant insights into its potential mechanisms.[2][3] The primary anticancer activities of ITCs, likely shared by this compound, include the induction of apoptosis, inhibition of cell cycle progression, and modulation of critical signaling pathways.[2][4]

Induction of Apoptosis

Isothiocyanates are known to induce programmed cell death, or apoptosis, in various cancer cell lines.[5][6] This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[5][7] Treatment with various ITCs has been shown to lead to the activation of caspase-3, a key executioner caspase.[5][8] This activation results in the cleavage of cellular substrates, ultimately leading to the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, ITCs can inhibit the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[2] This prevents cancer cells from dividing and growing uncontrollably.

Quantitative Data on Anticancer Activity

| Isothiocyanate | Cell Line | Activity | IC50 Value | Reference |

| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical Cancer) | Apoptosis Induction | ~10 µM | [5] |

| Benzyl Isothiocyanate (BITC) | Various Cancer Cells | Inhibition of Deubiquitinating Enzymes | Physiologically relevant concentrations | [3] |

| Sulforaphane | PC-3 (Prostate Cancer) | Inhibition of DNA Replication | Not specified | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[1] Isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[10][11]

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Several isothiocyanates have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[12] This inhibition can occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB.[13][14][15]

Activation of the Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant and anti-inflammatory response.[16][17] this compound has been shown to be a potent inducer of Nrf2 nuclear translocation.[16] This activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes, which help to mitigate oxidative stress and inflammation.[16][17][18]

Quantitative Data on Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition, are not extensively reported. The table below presents data for other isothiocyanates.

| Isothiocyanate | Assay | Effect | Concentration | Reference |

| Phenyl Isothiocyanate | COX-2 Inhibition | ~99% inhibition | 50 µM | [11] |

| 3-Methoxyphenyl Isothiocyanate | COX-2 Inhibition | ~99% inhibition | 50 µM | [11] |

| Various Synthetic ITCs | Inhibition of pro-inflammatory cytokine mRNA expression | Significant inhibition | Not specified | [12] |

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[19][20][21] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antibacterial and Antifungal Effects

Studies have shown that various ITCs can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[19][20] The antimicrobial activity is often more pronounced against Gram-positive bacteria and fungi.[19]

Quantitative Data on Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. While specific MIC values for this compound are not widely available, the following table provides data for other isothiocyanates against various microbial pathogens.

| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Various ITCs | Mycobacterium tuberculosis | Micromolar concentrations |[19] | | Horseradish-derived ITCs | Trichophyton rubrum | 200 |[20] | | Horseradish-derived ITCs | Trichophyton mentagrophytes | 200 |[20] | | Horseradish-derived ITCs | Microsporum canis | 100 |[20] | | Horseradish-derived ITCs | Epidermophyton floccosum | 100 |[20] | | Sulforaphane | Helicobacter pylori | 2 (median) |[22] | | Benzyl Isothiocyanate (BITC) | E. coli O157:H7 | 70 |[22] | | Allyl Isothiocyanate (AITC) | E. coli O157:H7 | 400 |[22] |

Signaling Pathways Modulated by this compound and other Isothiocyanates

The biological activities of this compound and other isothiocyanates are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Caption: Signaling pathways modulated by this compound and other isothiocyanates.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activities of this compound.

Caption: General experimental workflow for investigating this compound's bioactivity.

Nrf2 Nuclear Translocation Assay

Objective: To determine the ability of this compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

NIH3T3 fibroblasts or other suitable cell line

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction reagents

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and harvest.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Nrf2, Lamin B1, and β-actin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cells and determine its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC-3)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Anti-inflammatory Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

96-well plates

-

Griess reagent

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the plate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite (B80452) to quantify the amount of NO produced.

-

Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-only control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound isothiocyanate exhibits a promising spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanism of action appears to be multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK. While the existing data, primarily from studies on related isothiocyanates, provide a strong foundation for its therapeutic potential, further research is imperative. Future studies should focus on obtaining specific quantitative data for this compound's efficacy in various disease models, elucidating the intricate crosstalk between the signaling pathways it modulates, and evaluating its in vivo efficacy and safety profile. Such investigations will be crucial in translating the promising preclinical findings of this compound into tangible clinical applications.

References

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methallyl isothiocyanate inhibits the caspase-1 activity through the inhibition of intracellular calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modification of Cysteine Residue in p65 Subunit of Nuclear Factor-κB by Picroliv Suppresses NF-κB-Regulated Gene Products and Potentiates Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

In Vitro Anti-inflammatory Properties of Cheirolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cheirolin, an isothiocyanate found in plants of the Erysimum and Cheiranthus genera, is emerging as a compound of interest for its potential health benefits. This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory properties of this compound. While research specifically detailing the broad anti-inflammatory profile of this compound is limited, this document synthesizes the available data, focusing on its known mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, this guide outlines detailed experimental protocols for the comprehensive in vitro evaluation of the anti-inflammatory effects of this compound, including the assessment of its impact on key inflammatory mediators and signaling pathways. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a naturally occurring isothiocyanate with the chemical formula C5H9NOS2. Isothiocyanates are a class of compounds known for their antioxidant and anti-inflammatory properties. The primary documented anti-inflammatory mechanism of this compound involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[1] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, which can mitigate inflammatory responses.

While direct evidence for this compound's effects on other key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, and on the production of inflammatory mediators like prostaglandins (B1171923) and cytokines, is not yet extensively reported in the scientific literature, its activity on the Nrf2 pathway suggests a significant potential for broader anti-inflammatory effects. This guide will detail the knowns of this compound's action and provide the methodologies to explore these other potential avenues of its anti-inflammatory activity.

Known Mechanism of Action: Nrf2 Activation

The most well-documented in vitro anti-inflammatory-related activity of this compound is its ability to induce the Nrf2 signaling pathway.[1]

Nrf2 Nuclear Translocation and Target Gene Expression

In vitro studies using NIH3T3 fibroblasts have demonstrated that this compound significantly induces the nuclear translocation of Nrf2.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This leads to the increased expression of several cytoprotective enzymes, including:[1]

-

Heme oxygenase 1 (HO-1): An enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

-

γ-glutamylcysteine synthetase (γGCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Studies have shown that this compound exhibits a similar potency to the well-characterized Nrf2-inducer, sulforaphane, in activating Nrf2-dependent gene expression.[1]

Involvement of the ERK Signaling Pathway

Preliminary evidence suggests that the induction of Nrf2 by this compound may be mediated through the Extracellular signal-regulated kinase (ERK)-dependent signal-transduction pathway.[1] Further research is required to fully elucidate the upstream signaling events that lead to Nrf2 activation by this compound.

Caption: this compound-mediated activation of the Nrf2 pathway.

Data Presentation: Quantitative In Vitro Anti-inflammatory Data for this compound

The following tables summarize the available quantitative data for this compound and provide a template for the presentation of future experimental findings.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation and Target Gene Expression

| Cell Line | Treatment | Concentration | Outcome | Fold Increase (vs. Control) | Reference |

| NIH3T3 Fibroblasts | This compound | Not specified | Nrf2 Nuclear Translocation | Significant Increase | [1] |

| NIH3T3 Fibroblasts | This compound | Not specified | HO-1 mRNA Expression | Significant Increase | [1] |

| NIH3T3 Fibroblasts | This compound | Not specified | γGCS mRNA Expression | Significant Increase | [1] |

Table 2: Potential Inhibitory Effects of this compound on Pro-inflammatory Mediators (Template for Future Data)

| Cell Line | Inflammatory Stimulus | Mediator | This compound IC50 (µM) | Max Inhibition (%) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data not available | Data not available |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Data not available | Data not available |

| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | Data not available | Data not available |

| Human PBMCs | Lipopolysaccharide (LPS) | IL-6 | Data not available | Data not available |

| Human PBMCs | Lipopolysaccharide (LPS) | IL-1β | Data not available | Data not available |

Table 3: Potential Inhibitory Effects of this compound on Pro-inflammatory Enzymes (Template for Future Data)

| Enzyme | Assay Type | This compound IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Cell-free or cell-based | Data not available |

| Inducible Nitric Oxide Synthase (iNOS) | Cell-based (protein expression) | Data not available |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for studying inflammation in vitro.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Assessment of Nitric Oxide (NO) Production (Griess Assay)

This protocol is for determining the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 100 µL of supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Caption: Workflow for the Griess assay to measure nitric oxide.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of cytokines such as TNF-α, IL-6, and IL-1β.

-

Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Reaction Termination: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Determine the cytokine concentration from a standard curve.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This protocol allows for the detection of key proteins in the NF-κB and Nrf2 signaling pathways.

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, β-actin, Lamin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensity using image analysis software.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the activation of the Nrf2 antioxidant response pathway. This positions this compound as a promising candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

However, to fully realize its potential, further research is critically needed to:

-

Elucidate the detailed molecular mechanisms upstream of Nrf2 activation by this compound, including the definitive role of the ERK pathway.

-

Investigate the effects of this compound on other key inflammatory signaling pathways, particularly the NF-κB pathway.

-

Quantify the inhibitory effects of this compound on the production of a broader range of pro-inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines, in relevant cell models.

-

Determine the IC50 values of this compound for the inhibition of key inflammatory enzymes like COX-2 and iNOS.

The experimental protocols outlined in this guide provide a robust framework for conducting these necessary investigations. A more comprehensive understanding of the in vitro anti-inflammatory profile of this compound will be instrumental in guiding future preclinical and clinical development of this promising natural compound.

References

Cheirolin chemical structure and properties

An In-depth Technical Guide to Cheirolin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring isothiocyanate, has garnered significant scientific interest due to its potent biological activities. As a sulfonyl analog of the well-characterized compound sulforaphane, this compound exhibits a unique molecular structure with potential applications in chemoprevention and therapeutics. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound is chemically identified as 1-isothiocyanato-3-(methylsulfonyl)propane. Its molecular architecture features a propyl chain functionalized with an isothiocyanate group (-N=C=S) at one terminus and a methylsulfonyl group (-SO₂CH₃) at the other.

-

Chemical Structure:

-

IUPAC Name: 1-isothiocyanato-3-methylsulfonylpropane[1][2][5]

-

Synonyms: 3-(Methylsulfonyl)propyl isothiocyanate, Cheiroline[2][4]

Physicochemical Properties

A summary of the established and predicted physicochemical properties of this compound is detailed in Table 1. It is important to note that while several physical properties have been experimentally determined, others, such as pKa and logP, are based on computational predictions and should be regarded as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 179.26 g/mol | [3][4][6] |

| Melting Point | 47-48 °C | [7] |

| Boiling Point | 200 °C at 3 mmHg | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in DMSO and ethanol. Slightly soluble in water and ether. Freely soluble in alcohol, chloroform, and ethyl acetate. | [1][5][7] |

| pKa (predicted) | ~13.5 (for the acidic proton on the carbon adjacent to the sulfonyl group) | Predicted |

| logP (predicted) | ~0.8 - 1.2 | Predicted |

Spectral Data

Comprehensive experimental spectral data for this compound are not widely available in public repositories. The anticipated spectral characteristics based on its chemical structure are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and distinct multiplets for the three methylene (B1212753) groups of the propyl chain. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent electron-withdrawing sulfonyl and isothiocyanate functionalities.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon and the three methylene carbons. A characteristic peak for the isothiocyanate carbon is anticipated in the region of 125-140 ppm.

-

Infrared (IR) Spectroscopy: A prominent and characteristic absorption band for the isothiocyanate group (-N=C=S) is expected to appear around 2100 cm⁻¹. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would likely produce strong absorptions in the regions of 1160-1120 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z of approximately 179. The fragmentation pattern is expected to involve the loss of the isothiocyanate moiety and characteristic cleavages along the propyl chain.

Biological Activity and Mechanism of Action

This compound is a potent activator of the Keap1-Nrf2 signaling pathway, a pivotal cellular defense mechanism against oxidative and electrophilic stress. Its efficacy in inducing this pathway is reported to be comparable to that of sulforaphane.

Nrf2 Activation

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Electrophilic molecules such as this compound can covalently modify specific cysteine residues within Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This dissociation allows Nrf2 to translocate into the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of a wide array of cytoprotective genes, thereby initiating their transcription.

Downstream Effects of Nrf2 Activation

The activation of the Nrf2 pathway by this compound results in the transcriptional upregulation of numerous phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, ferrous iron, and carbon monoxide, all of which possess antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoenzyme that detoxifies quinones through a two-electron reduction, thereby preventing the formation of reactive oxygen species.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme responsible for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

Involvement of the ERK Signaling Pathway

Emerging evidence suggests that the activation of Nrf2 by this compound may be modulated by the Extracellular signal-regulated kinase (ERK) signaling pathway. It has been proposed that ERK can phosphorylate Nrf2, potentially enhancing its nuclear accumulation and transcriptional activity. The precise molecular interactions through which this compound influences the ERK pathway in this context remain an area for further investigation.

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of Nrf2 activation by this compound, incorporating the potential involvement of the ERK pathway.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. acgpubs.org [acgpubs.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and this compound. | Semantic Scholar [semanticscholar.org]

The Enigmatic Isothiocyanate: A Technical Guide to Cheirolin in Cruciferous Vegetables

For Immediate Release

[City, State] – [Date] – Long relegated to the annals of specialized phytochemical research, Cheirolin, a unique sulfur-containing isothiocyanate, is drawing increasing interest from the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural sources, biosynthesis, and analytical methodologies pertaining to this compound. While found within the Brassicaceae family, its primary and most significant natural reservoir is the genus Erysimum, commonly known as the wallflower.

Natural Occurrence of this compound and its Glucosinolate Precursor

This compound is not synthesized directly by the plant but exists in its precursor form, a glucosinolate named glucochierolin. Upon tissue damage, the enzyme myrosinase hydrolyzes glucochierolin to yield this compound. The most well-documented source of these compounds is the wallflower (Erysimum cheiri), particularly its seeds.[1][2] While a wide array of cruciferous vegetables are known for their rich glucosinolate profiles, quantitative data on this compound and glucochierolin in commonly consumed vegetables like broccoli, cabbage, or kale is conspicuously absent in the current body of scientific literature. These vegetables are typically rich in other glucosinolates such as glucoraphanin (B191350) and sinigrin.[3]

Table 1: Phytochemical Composition of Erysimum cheiri (Wallflower) with a Focus on this compound and Other Relevant Compounds

| Compound Class | Compound Name | Plant Part(s) Where Detected | Quantitative Data | Reference(s) |

| Isothiocyanates | This compound | Seeds, Essential oil of flower, leaf, and fruit | Not explicitly quantified in cited literature | [1][2] |

| Iberin | Seeds | Not explicitly quantified in cited literature | [1] | |

| Glucosinolates | Glucochierolin | Seeds | Not explicitly quantified in cited literature | |

| Glucoiberin | Seeds | Not explicitly quantified in cited literature | ||

| Cardenolides | Cheiroside A, Cheirotoxin, Neouzarin, etc. | Seeds, Fruits | High content reported in seeds and fruits | [1][4] |

| Flavonoids | Quercetin, Isorhamnetin, Kaempferol | Flowers, Herb | Detected in acid-hydrolysed flowers | [1] |

Note: This table highlights the known presence of this compound and its precursor in Erysimum cheiri. The lack of specific quantitative data in the broader cruciferous family is a notable gap in current research.

Biosynthesis of Glucochierolin: The Precursor to this compound

The biosynthesis of glucochierolin, an aliphatic glucosinolate, follows a well-established pathway in Brassicaceae. This pathway can be broadly divided into three stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. For glucochierolin, the precursor amino acid is methionine.

Caption: Biosynthetic pathway of Glucochierolin.

The process begins with the deamination of methionine to its corresponding α-keto acid. This is followed by a series of chain elongation cycles, where a methylene (B1212753) group is added in each cycle. After the desired chain length is achieved, the resulting amino acid enters the core glucosinolate biosynthesis pathway. This involves conversion to an aldoxime, followed by the addition of a glucose molecule and a sulfate (B86663) group to form the basic glucosinolate structure. Finally, side-chain modifications, such as the oxidation of the terminal sulfur atom in the case of glucochierolin, complete the synthesis.

Experimental Protocols for Extraction and Analysis

The analysis of this compound and its precursor, glucochierolin, requires distinct yet complementary methodologies due to their different chemical properties. The following are detailed, synthesized protocols based on established methods for glucosinolate and isothiocyanate analysis.

Extraction and Analysis of Glucochierolin (as a Glucosinolate)

This protocol focuses on the extraction and quantification of the intact glucosinolate, glucochierolin.

Caption: Workflow for Glucosinolate Analysis.

Methodology:

-

Sample Preparation: Freeze-dry plant material (e.g., seeds of Erysimum cheiri) and grind to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Extraction: Extract a known weight of the powdered sample (e.g., 100 mg) with a 70% methanol solution at 70°C for at least 30 minutes. This step is crucial to inactivate the myrosinase enzyme.

-

Purification: Centrifuge the extract and load the supernatant onto a DEAE-Sephadex A-25 anion-exchange column. Wash the column to remove impurities.

-

Desulfation: Apply a purified arylsulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate group from the glucosinolates, yielding desulfoglucosinolates.

-

Elution and Analysis: Elute the desulfoglucosinolates from the column with ultrapure water. Analyze the eluate using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against known standards.[5][6][7]

Extraction and Analysis of this compound (as an Isothiocyanate)

This protocol is designed for the extraction and quantification of the volatile isothiocyanate, this compound, after enzymatic hydrolysis of its precursor.

Caption: Workflow for Isothiocyanate Analysis.

Methodology:

-

Sample Preparation and Hydrolysis: Homogenize fresh plant material in water at room temperature to facilitate the interaction between glucothis compound (B91262) and myrosinase. Allow the mixture to incubate for a defined period (e.g., 2-4 hours) to ensure complete hydrolysis.

-

Solvent Extraction: Extract the aqueous mixture with a non-polar organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the isothiocyanates.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to concentrate the this compound.

-

Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile compounds like isothiocyanates, or by LC-MS. Identification is confirmed by comparing the mass spectrum and retention time with an authentic this compound standard. Quantification is achieved by generating a calibration curve with the standard.[8][9][10][11][12]

Future Directions and Conclusion

The study of this compound presents a compelling frontier in phytochemical research. While its presence in Erysimum species is established, a significant opportunity exists to conduct comprehensive quantitative surveys across a wider range of cruciferous vegetables. Such data would be invaluable for dietary assessments and understanding the potential health benefits associated with this unique isothiocyanate. Furthermore, the elucidation of the specific enzymes involved in the final oxidative step of glucochierolin biosynthesis would provide a more complete picture of its metabolic pathway. The methodologies and information presented in this guide offer a solid foundation for researchers to advance our understanding of this compound and its role in plant biology and human health.

References

- 1. Anti-Inflammatory Activity and Quality Control of Erysimum cheiri (L.) Crantz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheirolin: A Potent Activator of the Nrf2 Signaling Pathway and its Downstream Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cheirolin, an isothiocyanate found in cruciferous vegetables, has emerged as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of Nrf2 by this compound leads to the transcriptional upregulation of a suite of cytoprotective genes, including key enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). Evidence suggests that this compound's mechanism of action involves the modulation of upstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. This technical guide provides a comprehensive overview of the activation of Nrf2 by this compound, its downstream targets, and detailed experimental protocols for studying these interactions.

Introduction

The Keap1-Nrf2 signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This compound, a naturally occurring isothiocyanate, has been identified as a potent inducer of this protective pathway. Its activity is reported to be comparable to that of sulforaphane, a well-characterized Nrf2 activator.[1] This guide will delve into the known mechanisms of this compound-mediated Nrf2 activation and the functional consequences of this activation.

Nrf2 Activation by this compound: A Mechanistic Overview

This compound's primary mechanism of Nrf2 activation is believed to be through its electrophilic nature, allowing it to react with sulfhydryl groups on Keap1. This modification inhibits the ability of Keap1 to target Nrf2 for degradation, leading to the accumulation and nuclear translocation of Nrf2.

Furthermore, studies suggest the involvement of the extracellular signal-regulated kinase (ERK) signaling pathway in the Nrf2 activation by this compound.[1] It is proposed that this compound may induce the phosphorylation of ERK, which in turn can phosphorylate Nrf2, promoting its dissociation from Keap1 and enhancing its nuclear import and transcriptional activity.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-mediated Nrf2 activation.

Downstream Targets of this compound-Activated Nrf2

The activation of Nrf2 by this compound leads to the increased expression of a battery of antioxidant and cytoprotective genes. Key among these are:

-

Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. HO-1 plays a crucial role in cellular defense against oxidative stress and inflammation.

-

γ-Glutamylcysteine Synthetase (γGCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. Increased γGCS expression leads to elevated GSH levels, enhancing the cell's capacity to neutralize reactive oxygen species.

Quantitative Data on this compound's Activity

Table 1: Effect of this compound on Nrf2 Nuclear Translocation in NIH3T3 Fibroblasts

| This compound Concentration (µM) | Treatment Time (hours) | Nuclear Nrf2 Level (Fold Change vs. Control) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Table 2: Effect of this compound on the mRNA Expression of Nrf2 Target Genes in NIH3T3 Fibroblasts

| Gene | This compound Concentration (µM) | Treatment Time (hours) | mRNA Expression (Fold Change vs. Control) |

|---|---|---|---|

| HO-1 | Data not available | Data not available | Data not available |

| γGCS | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on the Protein Levels of Nrf2 Target Genes in NIH3T3 Fibroblasts

| Protein | This compound Concentration (µM) | Treatment Time (hours) | Protein Level (Fold Change vs. Control) |

|---|---|---|---|

| HO-1 | Data not available | Data not available | Data not available |

| γGCS | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following protocols describe standard methods for investigating the activation of Nrf2 and the expression of its downstream targets by a compound such as this compound.

Cell Culture and Treatment

-

Cell Line: NIH3T3 murine fibroblasts are a suitable model system.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium and incubate for the desired time points. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Western Blot Analysis for Nrf2 Nuclear Translocation and Protein Expression

-

Nuclear and Cytoplasmic Fractionation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, γGCS, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the respective loading controls.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction:

-

After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for Hmox1, Gclc, and a housekeeping gene (e.g., Gapdh or Actb).

-

A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.

-

Experimental Workflow Diagramdot

References

Cheirolin's Induction of Phase II Detoxification Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cheirolin is a naturally occurring isothiocyanate found in Brassicaceae vegetables. Isothiocyanates are a class of compounds well-recognized for their chemopreventive properties, largely attributed to their ability to induce phase II detoxification enzymes. These enzymes play a crucial role in protecting cells from oxidative stress and damage from electrophiles by enhancing the detoxification and elimination of carcinogens and other xenobiotics. The primary mechanism underlying this induction is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated induction of phase II enzymes, supported by available data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Core Signaling Pathway: The Keap1-Nrf2-ARE Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of the transcription factor.

Electrophiles and reactive oxygen species (ROS), including isothiocyanates like this compound, can disrupt the Keap1-Nrf2 interaction. This compound is thought to react with specific cysteine residues on Keap1, leading to a conformational change that abrogates its ability to target Nrf2 for degradation. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and γ-glutamylcysteine synthetase (γGCS). The induction of these enzymes fortifies the cell's defense against oxidative and electrophilic insults.[1] Some evidence also suggests the involvement of the extracellular signal-related kinase (ERK) signal-transduction pathway in the Nrf2 induction by this compound and related compounds.[1]

Data Presentation

Quantitative data on the induction of phase II detoxification enzymes by this compound is primarily derived from in vitro studies. The following tables summarize the key findings from a study by Ernst et al. (2013) on NIH3T3 fibroblasts, which demonstrated that this compound's potency is comparable to that of the well-characterized isothiocyanate, sulforaphane.[1] It is important to note that one in vivo study in rats at a low dose (40 micromol/kg/day) showed no effect of this compound on GST and QR activities, suggesting dose-dependency and potential differences between in vitro and in vivo models.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation and Phase II Enzyme mRNA and Protein Levels in NIH3T3 Fibroblasts

| Treatment | Nrf2 Nuclear Translocation | HO-1 mRNA Level | γGCS mRNA Level | HO-1 Protein Level | γGCS Protein Level |

| This compound | Significant Increase | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

| Sulforaphane (Control) | Significant Increase | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

Data is presented qualitatively as "Significant Increase" as the precise fold-change values were not available in the referenced abstract. The study concluded that this compound exhibited a similar potency to sulforaphane.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the induction of phase II detoxification enzymes by this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: NIH3T3 mouse embryonic fibroblasts.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted in culture medium to the desired final concentrations for treating the cells. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubation times will vary depending on the endpoint being measured.

Cytotoxicity Assessment: MTT Assay

This assay is performed to determine the cytotoxic concentrations of this compound and to establish a non-toxic concentration range for subsequent experiments.

-

Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 24 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nrf2 Nuclear Translocation: Western Blot Analysis

This protocol is used to determine the levels of Nrf2 in the cytoplasm and nucleus following this compound treatment.

-

Cell Lysis and Fractionation: After treatment, wash cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a commercial kit or a dounce homogenizer.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Nrf2. Also, probe for loading controls: Lamin B for the nuclear fraction and β-actin for the cytoplasmic fraction.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the Nrf2 levels to the respective loading controls.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This method quantifies the mRNA expression of Nrf2 target genes like HMOX1 and GCS.

-

RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with the synthesized cDNA, gene-specific primers for HMOX1, GCS, and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing to the vehicle-treated control.

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (as a transfection control).

-

Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of ARE activity by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

Conclusion